3,4-Dimethoxybenzenesulfonyl chloride
Overview
Description
3,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is a sulfonyl chloride derivative of 3,4-dimethoxybenzene, characterized by the presence of two methoxy groups and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3,4-dimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and the use of appropriate reaction vessels to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dimethoxybenzenesulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is usually performed in aqueous media at room temperature.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.
3,4-Dimethoxybenzenesulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
3,4-Dimethoxybenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. In biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzenesulfonyl Chloride
- 3,5-Dimethoxybenzenesulfonyl Chloride
- 4-Methoxybenzenesulfonyl Chloride
Uniqueness
3,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .
Biological Activity
3,4-Dimethoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to act as a versatile building block in the synthesis of various biologically active molecules, particularly those targeting histone deacetylases (HDACs) and other therapeutic targets.
- IUPAC Name: this compound
- Molecular Formula: C₈H₉ClO₄S
- Molecular Weight: 236.68 g/mol
- CAS Number: 23095-31-0
- PubChem CID: 2734183
Histone Deacetylase Inhibition
Research indicates that compounds containing the benzenesulfonyl group, including this compound, can exhibit significant inhibition of HDACs. HDAC inhibitors are of considerable interest in cancer therapy due to their role in regulating gene expression and cellular differentiation.
A study highlighted the synthesis of various arylsulfonyl derivatives, including those with dimethoxy substitutions, which demonstrated potent HDAC inhibitory activity. For example, compounds derived from this class exhibited IC₅₀ values in the nanomolar range against several HDAC isoforms, suggesting their potential as therapeutic agents in oncology .
Table 1: HDAC Inhibition Potency of Selected Compounds
Compound ID | Structure | IC₅₀ (nM) |
---|---|---|
8 | Compound 8 | 6.8 |
11 | Compound 11 | 9.7 |
12 | Compound 12 | 16.8 |
13 | Compound 13 | 12.6 |
Antiproliferative Activity
In addition to HDAC inhibition, compounds featuring the dimethoxybenzenesulfonyl moiety have shown promising antiproliferative effects against various cancer cell lines. The compound demonstrated significant growth inhibition across several types of cancer cells:
- Hep3B (Liver Carcinoma): GI₅₀ = 0.41 μM
- MDA-MB-231 (Breast Carcinoma): GI₅₀ = 0.48 μM
- PC-3 (Prostate Carcinoma): GI₅₀ = 0.62 μM
- A549 (Lung Carcinoma): GI₅₀ = 1 μM
These results indicate that the presence of the dimethoxy group enhances the compound's efficacy in inhibiting tumor growth, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to modify protein interactions through sulfonylation. This modification can alter protein function and stability, impacting cellular signaling pathways involved in proliferation and apoptosis.
Moreover, the compound's interaction with cytochrome P450 enzymes has been evaluated, revealing that it can inhibit several isoforms at concentrations relevant for therapeutic applications. Notably, CYP2C19 and CYP2C8 were significantly inhibited at a concentration of 10 μM .
Safety and Toxicology
While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to safety data sheets, this compound poses risks such as severe skin burns and eye damage upon contact. Proper handling precautions are necessary to mitigate these risks during laboratory use .
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSYCZYQNJQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370150 | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-31-0 | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,4-Dimethoxybenzenesulfonyl chloride influence its reactivity in solvolysis reactions?
A: The presence of two methoxy groups at the 3 and 4 positions of the benzene ring in DSC significantly impacts its reactivity in solvolysis reactions. These electron-donating groups increase electron density at the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is supported by the relatively large l value (1.12) obtained from the Grunwald-Winstein analysis, which indicates substantial nucleophilic solvent assistance in the solvolysis of DSC [].
Q2: What different reaction pathways are proposed for the solvolysis of this compound in different solvent systems?
A: Research suggests that DSC undergoes solvolysis through two competing reaction channels depending on the solvent system []. In highly polar media like water, the mechanism likely involves an SN2-SN1 process with minimal general base catalysis. This is supported by the kinetic solvent isotope effect (KSIE) value of 1.35 observed in water. Conversely, in less polar media like methanol-water mixtures and pure alcohols, a general-base catalyzed pathway, possibly an addition-elimination mechanism, is proposed. This is supported by the KSIE of 1.45 observed in methanol. The shift in the dominant reaction pathway is further corroborated by the trends in product selectivity observed in alcohol-water mixtures.
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